2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride
CAS No.: 2411297-17-9
Cat. No.: VC5503953
Molecular Formula: C12H18ClN
Molecular Weight: 211.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2411297-17-9 |
|---|---|
| Molecular Formula | C12H18ClN |
| Molecular Weight | 211.73 |
| IUPAC Name | 2-[(2,4-dimethylphenyl)methyl]azetidine;hydrochloride |
| Standard InChI | InChI=1S/C12H17N.ClH/c1-9-3-4-11(10(2)7-9)8-12-5-6-13-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H |
| Standard InChI Key | IREMGRUKHCSLKT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)CC2CCN2)C.Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Composition
The systematic name for this compound is 2-[(2,4-dimethylphenyl)methyl]azetidine hydrochloride, reflecting its azetidine core () bonded to a 2,4-dimethylbenzyl group and a hydrochloride counterion . The molecular formula corresponds to a monoisotopic mass of 211.1 g/mol, with a heavy atom count of 14 and two aromatic rings contributing to its planar geometry .
Structural Features
The azetidine ring adopts a puckered conformation due to its four-membered structure, while the 2,4-dimethylphenyl substituent introduces steric hindrance and aromatic π-system interactions. The hydrochloride salt enhances aqueous solubility via ionic dissociation, a critical factor for in vitro assays . Key structural descriptors include:
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Rotatable bonds: 2 (benzyl-azetidine linkage and methyl groups)
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Hydrogen bond donors/acceptors: 1 donor (NH⁺) and 1 acceptor (Cl⁻)
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Fsp³ carbon fraction: 0.5, indicating a balance between rigidity and flexibility .
| Supplier | Pack Size | Price ($) | Lead Time |
|---|---|---|---|
| Enamine US | 100 mg | 306 | 2 days |
| SIA Enamine | 1 g | 885 | 3 days |
| Enamine Ltd | 10 g | 3,807 | 5 days |
| A2B Chem | 50 mg | 481 | 12 days |
Physicochemical Properties
Lipophilicity and Solubility
With a calculated LogP of 2.8, the compound exhibits moderate lipophilicity, favoring passive diffusion across biological membranes . The polar surface area (12 Ų) and single hydrogen bond donor suggest limited solubility in aqueous media, though the hydrochloride salt improves ionization-dependent solubility.
Stability and Reactivity
The azetidine ring’s strain energy may predispose the compound to ring-opening reactions under acidic or oxidative conditions. Additionally, the benzylic position adjacent to the aromatic ring could undergo metabolic oxidation in biological systems.
Future Directions
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Pharmacological profiling: High-throughput screening against disease-relevant targets.
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Synthetic optimization: Application of green chemistry principles to improve yield and sustainability.
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Structure-activity studies: Modular modification of the benzyl and azetidine substituents to explore bioactivity.
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